L-Alanine, 3-[(S)-methylsulfinyl]-, also known as S-methyl-L-cysteine sulfoxide (SMCSO) or methiin, is a naturally occurring sulfoxide derivative of S-methyl-L-cysteine. As a non-proteinogenic amino acid, its primary value in procurement is rooted in the specific (S)-configuration of its methylsulfinyl group. This specific stereochemistry dictates its interaction with key enzyme systems, notably Methionine Sulfoxide Reductase A (MsrA), making it a critical tool for research in oxidative stress, protein repair, and cellular signaling pathways where enzymatic reduction of sulfoxides is a key event.
Substituting this compound with its unoxidized precursor (S-methyl-L-cysteine), its (R)-diastereomer, or a racemic mixture can lead to failed experiments or misleading results. The biological activity, particularly its efficacy in lipid metabolism models, is significantly higher than its precursor form. Furthermore, its recognition and reduction by the stereospecific enzyme MsrA is entirely dependent on the (S)-configuration at the sulfur atom, a feature absent in the (R)-isomer. Finally, its thermal and handling properties differ significantly from more stable, common amino acids, making process-specific selection critical. Therefore, for applications requiring defined stereochemical interactions or validated biological effects, precise procurement of the (S)-isomer is necessary for reproducibility.
In a diet-induced hypercholesterolemia rat model, administration of L-Alanine, 3-[(S)-methylsulfinyl]- (SMCSO) resulted in a 33% reduction in plasma cholesterol. In the same study, its direct biochemical precursor, S-methyl-L-cysteine (SMC), produced only a 16% reduction, a result that was not statistically significant.
| Evidence Dimension | Plasma Cholesterol Reduction |
| Target Compound Data | 33% reduction |
| Comparator Or Baseline | S-methyl-L-cysteine: 16% reduction (not statistically significant) |
| Quantified Difference | >2x greater statistically significant effect |
| Conditions | In vivo study on hypercholesterolemic rats. |
This demonstrates a significantly greater biological effect of the sulfoxide form, making it the required compound for studies targeting this specific metabolic pathway.
The Methionine Sulfoxide Reductase A (MsrA) enzyme is stereospecific, exclusively reducing the (S)-diastereomer of sulfoxides, such as L-methionine-(S)-sulfoxide and structurally related compounds like L-Alanine, 3-[(S)-methylsulfinyl]-. The (R)-diastereomer is not a substrate for MsrA and requires a different enzyme (MsrB) for reduction. This makes the procurement of the pure (S)-isomer non-negotiable for assays involving MsrA activity or pathways.
| Evidence Dimension | Enzymatic Substrate Specificity |
| Target Compound Data | Recognized and reduced by Methionine Sulfoxide Reductase A (MsrA) |
| Comparator Or Baseline | (R)-diastereomer: Not reduced by MsrA |
| Quantified Difference | Qualitative but absolute enzymatic selectivity |
| Conditions | In vitro and in vivo enzymatic assays |
Researchers studying the MsrA pathway cannot substitute this compound with a racemic mixture or the (R)-isomer without invalidating their results.
Compared to common protein amino acids, L-Alanine, 3-[(S)-methylsulfinyl]- is a thermally labile compound. Its degradation rate is strongly dependent on temperature and the presence of water. For example, in one study, the compound broke down almost completely after 1 hour of heating at 120 °C in the presence of 10-40% water. This contrasts with the greater stability of its unoxidized precursor, S-methyl-L-cysteine, under many conditions.
| Evidence Dimension | Thermal Stability |
| Target Compound Data | Described as 'thermolabile'; significant degradation at 120°C with water |
| Comparator Or Baseline | Common protein amino acids (more stable); S-methyl-L-cysteine (less prone to thermal degradation) |
| Quantified Difference | Qualitative description of high lability under specific heat/moisture conditions |
| Conditions | Heating in aqueous model systems. |
This informs procurement for applications requiring thermal processing, dictating specific handling, storage, and formulation strategies to prevent degradation and ensure reproducibility.
The presence of the polar sulfoxide group enhances water solubility compared to the corresponding thioether in S-methyl-L-cysteine. The predicted water solubility for L-Alanine, 3-[(S)-methylsulfinyl]- is 50.4 g/L. This property is advantageous for preparing stock solutions and for use in aqueous buffers for biochemical assays and cell culture media, where achieving sufficient concentration without organic solvents is critical.
| Evidence Dimension | Water Solubility (Predicted) |
| Target Compound Data | 50.4 g/L |
| Comparator Or Baseline | S-methyl-L-cysteine (thioether): Generally lower solubility due to reduced polarity. |
| Quantified Difference | Quantitative value provided for target; comparator difference is based on chemical principles. |
| Conditions | Predicted value at standard conditions. |
Higher aqueous solubility simplifies experimental setup, improves bioavailability in aqueous systems, and avoids potential artifacts from co-solvents, making it a better choice for many biological applications.
This compound is the correct choice for in vitro or cell-based assays designed to measure or modulate the activity of the MsrA enzyme system. Its stereopurity ensures that observed effects are directly attributable to the (S)-sulfoxide reduction pathway, eliminating confounding variables from other isomers.
As a preclinical research material, this compound is indicated for studies investigating interventions for hypercholesterolemia. Its demonstrated superiority over its unoxidized precursor provides a stronger rationale for its use in developing models of diet-based lipid management.
Due to its enhanced water solubility compared to its thioether analog, this compound is well-suited for preparing high-concentration aqueous stock solutions for use in biochemical buffers and as a supplement in cell culture media, avoiding the need for potentially cytotoxic organic solvents.